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Chrombacin

Cat. No.: B1577493
Attention: For research use only. Not for human or veterinary use.
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Description

Chrombacin is a 7 kDa, 60-amino acid antimicrobial peptide (AMP) that is proteolytically derived from the neuroendocrine protein Chromogranin B (CHGB) . It is characterized by an unusual and distinctive post-translational modification pattern, featuring both sulfated tyrosine and phosphorylated serine residues, which was mapped using high-resolution FT MS techniques . Unlike the majority of antimicrobial peptides which are cationic, this compound is anionic, bearing a net charge of -12 . This unique physicochemical profile makes it a molecule of significant interest for studying non-canonical mechanisms of antimicrobial action. The primary research value of this compound lies in its role as a model peptide for investigating the biology of granin-derived cryptides and their function in innate host defense . As a component of the regulated secretory pathway in neuroendocrine cells, its parent protein, Chromogranin B, plays a crucial role in granule biogenesis and the sorting of bioactive peptides . Researchers utilize this compound to explore the intricate processes of pro-protein processing and the release of active antimicrobial fragments. Its activity against a spectrum of microbes positions it as a compelling subject for research aimed at understanding alternatives to conventional antibiotics, especially in the face of growing antimicrobial resistance (AMR) . While the precise mechanism of action is an active area of investigation, its characterized modifications and anionic nature suggest a potential for novel interactions with microbial targets that differ from membrane-disrupting cationic AMPs. This product is presented for research applications only, including in vitro antimicrobial assays, studies on peptide post-translational modifications, and investigations into the neuroendocrine-immune interface. It is supplied as a lyophilized powder and is intended for use by qualified laboratory personnel. This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Gram+ & Gram-,

sequence

AAEFPDFYDSEEQMGPHQEAEDEKDRADQRVLTEEEKKELENLAAMDLELQKIAEKFSQR

Origin of Product

United States

Biological Origin and Endogenous Biogenesis of Chrombacin

Chromogranin B (CgB) as the Biological Precursor

Chromogranin B (CgB), also known as Secretogranin-1 (SgI), is a major member of the granin family of acidic, soluble proteins oup.comuniprot.org. These proteins are predominantly stored in dense-core secretory granules alongside various hormones, neurotransmitters, and neuropeptides throughout the endocrine and nervous systems oup.comphysiology.orgahajournals.org. CgB serves as the biological precursor from which Chrombacin is generated through a series of intracellular processing events.

Genetic and Molecular Basis of Chromogranin B Expression

The human Chromogranin B gene (CHGB) is located on chromosome 20 pter-p12 oup.commdpi.com. The expression of the CHGB gene is tightly regulated and exhibits cell type-specific and inducible characteristics, particularly within neuroendocrine and neuronal cells oup.com. Studies on the mouse chromogranin B gene promoter have identified key regulatory elements crucial for this expression pattern. These include a cAMP response element (CRE) and several G/C-rich regions within the proximal promoter oup.comnih.gov.

Research indicates that CHGB gene expression can be activated by various stimuli, including cAMP or forskolin, reserpine, membrane depolarization, kainic acid, and nerve growth factor (NGF) oup.com. The CRE motif plays a significant role in directing cell type-specific expression in neurons, while the G/C-rich regions are crucial for expression in neuroendocrine cells oup.com. Secretagogue stimuli, such as pituitary adenylyl cyclase-activating polypeptide, vasoactive intestinal peptide, or a nicotinic cholinergic agonist, can also induce the expression of both the endogenous CHGB gene and transfected CHGB promoter constructs, demonstrating stimulus-transcription coupling for this promoter oup.comnih.gov.

Genetic variations within the CHGB locus, particularly in the 5'/promoter region, have been associated with phenotypic variations in CHGB expression and catecholamine secretion in humans ahajournals.orgahajournals.org. For instance, a specific variant (A-261T) in the proximal promoter has been linked to lower circulating levels of a CgB epitope and exaggerated catecholamine and blood pressure responses to stress ahajournals.orgahajournals.org.

Intracellular Biogenesis and Trafficking of Chromogranin B in Secretory Granules

The biogenesis and trafficking of CgB are integral to its function as a precursor for bioactive peptides like this compound. CgB is synthesized in the endoplasmic reticulum and then traffics through the Golgi apparatus to the trans-Golgi network (TGN), where it is sorted into nascent immature secretory granules (ISGs) frontiersin.orgbiorxiv.org.

Within these granules, CgB plays a role in granule formation and trafficking ahajournals.orgmdpi.combiologists.com. While the precise mechanisms are still being elucidated, evidence suggests that chromogranins, including CgB, participate in protein aggregation-induced membrane budding from the TGN frontiersin.org. However, their role in biogenesis may not be essential due to potential compensatory effects from other granins frontiersin.orgplos.org.

Studies in pancreatic islet β-cells have demonstrated a critical role for CgB in regulating the early-stage trafficking of insulin-containing secretory granules from the Golgi biologists.comnih.gov. Loss of CgB in these cells impairs Golgi budding of nascent granules, leading to a delay in their trafficking to the plasma membrane and a decrease in the total number of plasma membrane-associated granules biologists.comnih.gov. CgB is also necessary for the efficient trafficking of secretory proteins into budding granules, impacting the availability of these granules for exocytic release biologists.comnih.gov.

CgB is characterized by its acidic nature and undergoes extensive post-translational modifications, including phosphorylation and proteolytic cleavage, during neural differentiation and within the secretory pathway mdpi.comresearchgate.net. Native CgB can form high-order aggregates at low pH and in the presence of millimolar calcium concentrations, conditions characteristic of the secretory granule lumen biorxiv.org. It also associates with lipid vesicles and can be found in a tightly membrane-associated form on the cell surface after stimulated granule release biorxiv.orgportlandpress.com.

Proteolytic Maturation of Chromogranin B to Yield this compound

The generation of this compound from CgB is a key step in the maturation of secretory granules. This process involves the specific proteolytic cleavage of the CgB precursor within the acidic environment of the maturing granules.

Identification and Characterization of Endogenous Proteolytic Cleavage Sites

Proteolytic processing of CgB occurs extensively within chromaffin granules at specific cleavage sites, primarily dibasic residues physiology.orgnih.govspringermedizin.de. This cleavage is mediated by prohormone convertases (PCs), such as PC1/3 and PC2, which are also present within the secretory granules nih.govresearchgate.net. These enzymes cleave CgB at the COOH-terminal side of dibasic and, in some cases, monobasic sites nih.gov.

This compound is identified as one of several bioactive peptides produced from the proteolysis of CgB mdpi.comresearchgate.netresearchgate.net. It has been characterized as a 60-residue peptide nih.govacs.orgnih.gov. Studies have mapped an unusual sulfotyrosine- and phosphoserine-containing motif on this compound nih.govacs.orgnih.gov. The sulfation site was not previously predicted by informatic analysis of the precursor sequence acs.orgnih.gov.

While specific cleavage sites yielding this compound have been identified in bovine and human CgB, the precise enzymatic steps and the full repertoire of processing events leading to the mature this compound peptide are subjects of ongoing research.

Table 1: Reported this compound Peptide Regions from Chromogranin B

SpeciesThis compound Region (Amino Acid Residues)Source Citation
BovineCgB564–626 physiology.orgresearchgate.net
HumanCgB597–657 physiology.orgresearchgate.net
RatThis compound h peptide nih.gov

Note: The rat this compound peptide mentioned in nih.gov is described as a 60-residue peptide with post-translational modifications, derived from CgB.

Co-secretion Dynamics with Neurotransmitters and Other Peptide Hormones

Chromogranins, including CgB and its derived peptides like this compound, are co-stored and co-secreted with neurotransmitters and other peptide hormones from dense-core secretory granules via regulated exocytosis physiology.orgahajournals.orgmdpi.com. This co-release mechanism allows for the coordinated release of multiple signaling molecules in response to specific physiological stimuli wikipedia.orgfrontiersin.org.

Stimulation with secretagogues, such as glucose in pancreatic β-cells or nicotinic cholinergic stimulation in chromaffin cells, induces the parallel release of CgB and its processed fragments alongside the primary cargo, such as insulin (B600854) or catecholamines physiology.orgresearchgate.netnih.gov. This co-secretion suggests that this compound, upon release, may exert paracrine, autocrine, or potentially endocrine effects in conjunction with other secreted substances.

Research indicates that extracellularly released CHGB proteolytic fragments can exert feedback effects, such as inhibiting catecholamine secretion researchgate.netnih.gov. CgB-derived peptides have also been shown to inhibit the secretion of parathyroid hormone (PTH) and insulin researchgate.net. The co-secretion dynamics highlight the potential for complex interactions and regulatory roles of this compound in the neuroendocrine system.

Endogenous Sources and Physiological Localization within Mammalian Systems

This compound, as a product of CgB processing, is found in tissues and cells that express and process Chromogranin B. CgB has a widespread distribution in neuroendocrine and neuronal cells oup.comphysiology.org.

Primary locations for CgB expression and, consequently, potential sources of this compound include:

Neuroendocrine cells: These are found throughout the endocrine system, including the adrenal medulla (chromaffin cells) and pancreatic islets (β-cells) oup.commdpi.com.

Neurons: CgB is also present in certain neuronal populations oup.commdpi.com.

Within these cells, CgB is primarily localized in secretory granules mdpi.comnih.gov. Upon stimulation and exocytosis, both full-length CgB and its proteolytic fragments, including this compound, are released into the extracellular space physiology.orgbiorxiv.orgportlandpress.com.

Studies have detected this compound in cell culture media from neuroendocrine cell lines, such as Rin-m5F cells, after stimulation acs.orgnih.gov. This indicates that this compound is indeed secreted from these cells.

The presence of CgB and its processing machinery in various neuroendocrine tissues suggests that this compound may have diverse physiological roles in mammalian systems, potentially related to the functions of the tissues from which it is released, such as regulating hormone or neurotransmitter secretion or acting as an antimicrobial peptide physiology.orgresearchgate.netnih.govmdpi.com.

Table 2: Key Endogenous Sources and Localization of Chromogranin B (and thus this compound)

Source Tissue/Cell TypeLocalizationReference
Neuroendocrine cellsSecretory granules oup.commdpi.comnih.gov
Endocrine cells (e.g., Pancreatic β-cells)Secretory granules oup.commdpi.combiologists.comnih.gov
NeuronsSecretory granules oup.commdpi.com
Adrenal Medulla (Chromaffin cells)Secretory granules physiology.orgnih.gov

Further research is needed to fully delineate the specific physiological localization and concentrations of mature this compound in various mammalian tissues and biofluids.

Molecular Attributes and Post Translational Modifications of Chrombacin

Primary Structure and Peptide Domain Architecture

As a cleavage product of a larger prohormone, Chrombacin's primary structure consists of a linear 60-amino acid sequence. This peptide does not possess a complex, multi-domain architecture typical of larger proteins; instead, its functionality arises from its primary sequence and the extensive modifications it undergoes. Its structure is best described as a linear polypeptide chain that can adopt secondary structures, such as α-helices, which are common for antimicrobial peptides and can be influenced by its environment and modification state. The specific amino acid composition is rich in residues that contribute to its highly anionic nature.

Unique Anionic Charge Characteristics and Their Role in Peptide Functionality

A defining feature of this compound is its exceptionally strong negative charge. It is recognized as one of the most anionic antimicrobial peptides (AMPs) discovered, possessing a net charge of -12. This characteristic starkly contrasts with the majority of AMPs, which are cationic.

The highly anionic nature is a result of two key factors:

Abundance of Acidic Amino Acids: The peptide's primary sequence contains a high proportion of aspartic acid and glutamic acid residues.

Unlike cationic AMPs that are electrostatically attracted to negatively charged bacterial membranes, anionic AMPs employ a different mechanism. It is hypothesized that anionic peptides like this compound require the presence of divalent cations, such as zinc (Zn²⁺) or calcium (Ca²⁺), to function effectively. creative-peptides.comresearchgate.net These ions may act as a bridge, mediating the interaction between the negatively charged peptide and the also negatively charged components of microbial membranes, such as lipopolysaccharides or phospholipids (B1166683). creative-peptides.comresearchgate.net This interaction can lead to membrane disruption or the formation of pores, ultimately causing cell death. nih.gov In its neuroendocrine role, the anionic charge likely plays a critical part in specific protein-protein interactions with receptors or other signaling molecules.

Advanced Analysis of Post-Translational Modifications

This compound is subject to extensive and unusual post-translational modifications that are critical to its structure and function. High-resolution Fourier-transform mass spectrometry (FT-MS) combined with various fragmentation techniques has been instrumental in characterizing these modifications.

Detailed peptidomic analysis has revealed that this compound contains a novel and unusual motif characterized by the presence of both sulfation on tyrosine residues (sulfotyrosine) and phosphorylation on serine residues (phosphoserine). The sulfation site, in particular, was not previously described and could not be predicted by bioinformatic analysis of this compound's precursor sequence, highlighting the importance of direct biochemical analysis.

Modification TypeModified Amino AcidCharge Contribution
SulfationTyrosine (Tyr)Negative
PhosphorylationSerine (Ser)Negative

Table 1: Identified Post-Translational Modifications in this compound.

Post-translational modifications fundamentally alter the physicochemical properties of a peptide, influencing its three-dimensional structure, stability, and biological activity. nih.govpharmiweb.com

Sulfotyrosine: This modification adds a negative charge and is known to be a crucial determinant for extracellular protein-protein interactions. biorxiv.orgnih.gov By mimicking phosphotyrosine in some respects, sulfotyrosine can enhance binding affinity and specificity for receptors and other target molecules. nih.gov In this compound, sulfation likely modulates its interaction with molecular partners in both its antimicrobial and neuroendocrine capacities. biorxiv.org

Phosphoserine: The addition of a phosphate (B84403) group to serine introduces a strong negative charge and can induce significant conformational changes in a peptide's backbone. nih.govnih.gov Phosphorylation can either stabilize or destabilize secondary structures like α-helices, thereby acting as a molecular switch to regulate protein function, complex formation, and signal transduction. nih.govthermofisher.com For this compound, phosphoserine contributes to its anionic character and likely plays a role in modulating its structure and target recognition.

The combination of these modifications creates a unique molecular surface, suggesting a sophisticated mechanism for regulating this compound's dual functions. The specific pattern of sulfation and phosphorylation may allow it to interact with different targets or have varied activity under different physiological conditions.

The precise identification and localization of PTMs like sulfation and phosphorylation require a multi-step analytical workflow, heavily reliant on mass spectrometry.

Enrichment of Modified Peptides: PTMs are often present at low levels. Therefore, the first step is typically to enrich the modified peptides from a complex mixture. Techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC) are commonly used to selectively capture phosphopeptides. nih.govnih.gov Similar strategies have been optimized for the enrichment of sulfopeptides. nih.govmdpi.com

High-Resolution Mass Spectrometry (MS): High-resolution mass spectrometers, such as Orbitrap-based systems, are essential for distinguishing between sulfation and phosphorylation. acs.org These two modifications are nearly isobaric, meaning they have very similar masses (sulfation: 79.9568 Da; phosphorylation: 79.9663 Da). nih.gov The mass difference of only 9.6 millidaltons can only be resolved with high-accuracy instrumentation. acs.org

Tandem Mass Spectrometry (MS/MS) for Site Localization: To determine the exact location of the modification on the peptide sequence, tandem MS (or MS/MS) is employed. In this technique, the modified peptide ion is isolated and fragmented. The resulting fragment ions are then analyzed. Different fragmentation methods are used, as they provide complementary information:

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD): In these methods, the sulfotyrosine modification is often unstable and is lost as a neutral SO₃ group (80 Da). acs.orgnih.gov In contrast, phosphotyrosine is typically stable and remains on the amino acid. acs.org This differential stability is a key feature used to distinguish the two modifications.

Electron Transfer Dissociation (ETD): This is a "softer" fragmentation technique where the labile sulfate (B86663) and phosphate groups tend to remain attached to the peptide backbone. acs.org This allows for more confident localization of the modification site by observing fragment ions that retain the PTM. acs.org

By combining these advanced methodologies, researchers can confidently identify the nature of the PTM and pinpoint its precise location within the peptide's primary structure.

TechniquePurposeKey Information Provided
Affinity Chromatography (TiO₂, IMAC)EnrichmentIsolates modified peptides from complex mixtures. nih.gov
High-Resolution MSIdentificationAccurately measures peptide mass to distinguish between near-isobaric modifications like sulfation and phosphorylation. acs.org
MS/MS (CID/HCD)Differentiation & SequencingFragments peptides; differential stability (sulfate loss vs. phosphate retention) helps identify the PTM type. acs.orgnih.gov
MS/MS (ETD)Site LocalizationFragments peptides while preserving the PTM, allowing for unambiguous localization of the modification site. acs.org

Table 2: Key Methodologies for PTM Analysis in Peptides.

Mechanisms of Action and Biological Functionality of Chrombacin

Antimicrobial Mechanisms at the Molecular and Cellular Level

As a key component of the innate immune system, Chrombacin exhibits a range of antimicrobial activities, contributing to the body's first line of defense against invading pathogens. researchgate.netresearchgate.netphysiology.org

The primary mechanism by which many antimicrobial peptides exert their effects is through the disruption of microbial cell membranes. While the majority of AMPs are cationic, facilitating interaction with negatively charged bacterial membranes, the highly anionic nature of this compound suggests a different mode of interaction. nih.govrsc.org Anionic AMPs are thought to form oligomers, often in the presence of divalent cations like Zn²⁺ and Ca²⁺, which enables them to insert their lipid tails into the bacterial membrane. nih.govmdpi.comdovepress.com This interaction can lead to membrane permeabilization and the formation of pores or channels, disrupting the integrity of the membrane and leading to cell death. arxiv.org

This compound has demonstrated inhibitory effects against various bacteria, including Micrococcus luteus. mdpi.comnih.govresearchgate.net Studies on synthetic peptides corresponding to this compound have shown that it can kill bacteria like M. luteus in the micromolar concentration range and slow the growth of other bacteria such as Bacillus megaterium. researchgate.net While its activity against Escherichia coli has been reported as inactive in some direct tests, its potential to inhibit essential cellular processes is an area of ongoing investigation. researchgate.net For instance, computational studies have explored the interaction of this compound with key bacterial enzymes. In silico molecular docking has shown that this compound has a high binding energy with TEM-1 beta-lactamase, an enzyme that confers antibiotic resistance in bacteria like E. coli. semanticscholar.org This suggests a potential mechanism of action that involves inhibiting critical bacterial enzymes, thereby disrupting their cellular functions. semanticscholar.org

This compound is considered a broad-spectrum antimicrobial peptide, a characteristic of many host defense peptides that allows them to be effective against a wide array of pathogens. nih.govasm.org This broad activity is crucial for the innate immune system's ability to mount a rapid and non-specific defense against infections. The classification of this compound as a broad-spectrum agent is supported by its demonstrated activity against various Gram-positive bacteria. researchgate.net

Reported Antimicrobial Activity of this compound
MicroorganismEffectReference
Micrococcus luteusBactericidal researchgate.net
Bacillus megateriumInhibition of growth researchgate.net
Escherichia coliInactive in direct tests; potential for enzyme inhibition researchgate.netsemanticscholar.org

This compound, along with other antimicrobial peptides derived from chromogranins, is an integral part of the host's innate immunity. researchgate.net These peptides are released from chromaffin cells of the adrenal medulla during stress, acting as a rapid defense mechanism against systemic infection. researchgate.netresearchgate.net The presence of such antimicrobial agents within the neuroendocrine system highlights a direct link between the body's stress response and its immune defenses. researchgate.net This system provides a chemical shield that can act immediately against pathogens that enter the bloodstream.

Neuroendocrine Modulatory Activities of this compound

Beyond its antimicrobial functions, this compound's origin as a fragment of Chromogranin B points to its involvement in neuroendocrine regulation. researchgate.netnih.gov The granin family of proteins and their derived peptides are known to play significant roles in modulating hormone and neurotransmitter release. physiology.orgnih.gov

No Information Found on "this compound"

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Preclinical Investigation and Advanced Research Paradigms for Chrombacin

In Vitro Experimental Models for Activity Assessment

In vitro experimental models are crucial for assessing the biological activity of chrombacin. These models allow for controlled studies on its effects on target cells and microorganisms.

Cell-Based Assays for Studying Secretion and Cellular Responses

Cell-based assays are widely used to determine if test molecules influence cell proliferation, exhibit direct cytotoxic effects, or affect various cellular processes such as receptor binding and signal transduction sartorius.comnih.gov. These assays can measure metabolic activity, ATP content, or cell proliferation as indicators of cell health cellsignal.com. They can also assess markers of cell death, such as loss of membrane integrity cellsignal.com.

Cell-based assays are valuable for monitoring the secretory pathway and cellular responses. For instance, assays using secreted reporter proteins like Gaussia luciferase (Gluc) can quantitatively and sensitively monitor protein processing through the secretory pathway and detect endoplasmic reticulum (ER) stress plos.org. Gluc secretion assays have demonstrated high sensitivity in monitoring the secretory pathway in mammalian cells plos.org.

Quantitative Methodologies for Antimicrobial Activity Determination

Quantitative methodologies are employed to determine the potency of antimicrobial substances like this compound against specific microorganisms epa.gov. These methods provide a numerical measure of efficacy.

Common quantitative antimicrobial tests include the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) determinations nih.govunisi.itmdpi.complos.org. The broth dilution method, including micro- and macro-dilution techniques, is a fundamental approach for quantitatively investigating both the bacteriostatic and bactericidal activity of natural products against bacteria mdpi.commdpi.com. The gradient diffusion method, such as the Epsilometer test (E-test®), is also a widely used quantitative MIC determination technique in routine medical microbiology laboratories mdpi.com. This method combines the principle of agar (B569324) antibiotic diffusion with the determination of MIC by dilution in agar mdpi.com. Another method, the agar well diffusion assay, is extensively applied to assess antimicrobial activity by measuring the zone of growth inhibition around a sample mdpi.com. Quantitative methods can provide a log reduction (LR) value as a measure of effectiveness against test microbes epa.gov.

Computational and In Silico Approaches in this compound Research

Computational and in silico approaches play a significant role in modern peptide research, facilitating the identification of novel sequences, prediction of properties, and modeling of structures mdpi.com.

Molecular Docking and Dynamics Simulations for Target Interaction Analysis

Molecular docking is a computational modeling technique used to predict the preferred binding orientation of one molecule (e.g., a ligand like this compound) to another (e.g., a receptor or bacterial membrane component) to form a stable complex jscimedcentral.com. It predicts the three-dimensional structure of these complexes based on the binding properties of the interacting molecules jscimedcentral.com. Molecular docking simulations generate various possible binding poses, which are then ranked using scoring functions to estimate binding parameters such as binding free energy, affinity, and stability jscimedcentral.comnih.gov.

Molecular dynamics simulations (MDS) are employed to understand the time-dependent stability of the complexes predicted by molecular docking nih.govmdpi.com. This technique is crucial for gaining detailed knowledge about the structure-function relationship of biomacromolecules mdpi.com. Integrating molecular docking and molecular dynamics simulations allows for a more comprehensive investigation of the affinity and interactions between a peptide and its target knu.edu.af. Studies have utilized molecular docking to predict the binding modes of compounds and MDS to assess stability over time nih.govmdpi.com. For example, molecular docking and dynamics simulations have been used to study the interaction of peptides with target proteins knu.edu.afdntb.gov.ua.

Bioinformatics Tools for Peptide Sequence Analysis and Property Prediction

Bioinformatics tools are essential for analyzing peptide sequences and predicting their properties mdpi.combiorxiv.org. These tools can calculate various physicochemical properties based on the amino acid sequence, including charge-pH maps, pI, hydrophobicity, and mass mdpi.comthermofisher.comthermofisher.com. They can also estimate the ease of peptide synthesis and purification thermofisher.com.

Bioinformatics approaches facilitate the identification of novel peptide sequences and the prediction of their characteristics mdpi.combiorxiv.org. Tools exist that use deep learning to predict peptide properties from their amino acid sequence, improving the accuracy of peptide identification in proteomics biorxiv.org. These tools can predict properties relevant to mass spectrometry-based proteomics, such as retention time, ion mobility, and fragment intensities biorxiv.org. Beyond proteomics, bioinformatics can be applied to predict other sequence-based properties biorxiv.org. For instance, tools are available for predicting the antioxidative properties of peptides using techniques like convolutional neural networks dtu.dk.

Bioinformatics tools can also be used for peptide sequence analysis through the interpretation of data from techniques like mass spectrometry rapidnovor.com. Mass spectrometry-based methods, particularly LC-MS/MS, are commonly used to determine peptide sequences by analyzing peptide fragments rapidnovor.com. Bioinformatics tools assist in interpreting this fragmentation data to resolve the original peptide sequences rapidnovor.com.

Design and Synthesis of Bioactive Analogs and Derivatives

The design and synthesis of bioactive analogs and derivatives of peptides like this compound are crucial steps in optimizing their properties for potential therapeutic applications researchgate.net. This involves modifying the amino acid sequence or structure to enhance activity, stability, or reduce toxicity nih.govunisi.it.

Peptides can be synthesized through various methods, including solid-phase peptide synthesis acs.org. Strategies for designing analogs often involve modifying the amino acid sequence of a natural peptide nih.gov. This can include replacing L-amino acids with D-amino acids or incorporating non-ribosomal amino acids and post-synthetic modifications like cyclization or methylation to enhance stability and activity researchgate.netasm.org. The goal is to create derivatives with improved characteristics, such as increased activity against specific pathogens, enhanced stability in biological environments, or reduced potential for resistance development nih.govresearchgate.net. Computational tools can aid in the design of peptide libraries for screening campaigns mdpi.com.

Structure-Activity Relationship (SAR) Investigations for Enhanced Functionality

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. mdpi.comnih.gov For peptides like this compound, SAR investigations aim to identify key amino acid residues or structural motifs critical for its observed functions, such as its antimicrobial properties or potential roles in neuroendocrine regulation. nih.govnih.gov While detailed SAR studies specifically focused on comprehensive modifications of this compound are not extensively described in the provided literature, its known structural features offer insights into potential SAR directions.

This compound's anionic character is a significant aspect of its structure. wikipedia.orgmdpi.com The net negative charge, reportedly around -12 in cattle, likely influences its interaction with target membranes or proteins, which are often negatively charged. wikipedia.orgmdpi.com In contrast, many cationic AMPs exert their effects by interacting with the negatively charged bacterial membranes. The mechanism by which an anionic peptide like this compound exerts antimicrobial activity may involve different principles, potentially involving interactions with specific membrane components or intracellular targets, or requiring the presence of certain ions (e.g., Zn2+, Ca2+) to facilitate membrane interaction as suggested for other anionic AMPs. wikipedia.orgcreative-biolabs.com SAR studies could explore the impact of altering the number and distribution of negatively charged residues (e.g., aspartic acid, glutamic acid) on its activity spectrum and potency.

The presence of post-translational modifications, such as sulfotyrosine and phosphoserine, represents another critical area for SAR. nih.gov These modifications introduce bulky, negatively charged groups that can significantly alter the peptide's conformation, charge distribution, and interactions with other molecules. wikipedia.orgcellsignal.com Investigating the effect of abolishing or mimicking these modifications could reveal their importance for this compound's stability, target binding, and biological function. For instance, phosphorylation is known to play a crucial role in regulating protein activity and signaling pathways. wikipedia.orgcellsignal.com

The 60-residue length of this compound also contributes to its structural complexity and potential for forming defined secondary structures, although it has been described as having an extended conformation in some classifications of AMPs. uni-freiburg.de SAR could involve truncating the peptide or synthesizing overlapping fragments to identify minimal active sequences. creative-biolabs.com The arrangement of hydrophobic and hydrophilic residues, contributing to the peptide's amphipathicity, is also a key determinant of AMP activity and a prime target for SAR investigations. mdpi.comrndsystems.comuni-freiburg.de

Strategies for Modulating Peptide Stability and Specificity through Chemical Modification

Peptide-based therapeutics often face challenges related to stability against proteolytic degradation and achieving sufficient target specificity. rndsystems.comnih.gov Various chemical modification strategies have been developed to address these limitations, and these approaches could be applied to this compound to enhance its pharmacological properties, although specific studies on chemically modified this compound are not detailed in the provided information.

One common strategy to increase peptide stability is the incorporation of non-natural amino acids or D-amino acids. rndsystems.comnih.govresearchgate.netasm.org Replacing natural L-amino acids with their D-isomers can confer resistance to enzymatic cleavage by peptidases. rndsystems.comasm.org Similarly, the introduction of modified peptide bonds (pseudopeptide bonds) can hinder proteolytic attack. nih.gov

Cyclization is another effective method for enhancing peptide stability. rndsystems.comresearchgate.netasm.org By creating a cyclic structure, either through peptide bonds or disulfide bridges (if cysteine residues are present), the peptide's backbone becomes more rigid, making it less susceptible to exopeptidase degradation and potentially improving resistance to endopeptidases through steric hindrance. rndsystems.comasm.org

Modifications at the N- and C-termini can also impact peptide stability and activity. asm.orguni-freiburg.de N-terminal acetylation or C-terminal amidation can remove terminal charges, which may affect interactions with cell membranes and reduce susceptibility to exopeptidase activity. asm.orguni-freiburg.de C-terminal amidation, in particular, is a common modification in naturally occurring peptides and can enhance stability and biological activity. uni-freiburg.de

To modulate specificity, chemical modifications can be used to introduce functional groups that favor interaction with specific receptors or targets. This could involve conjugating targeting ligands or modifying residues involved in binding interfaces. While general principles exist, achieving enhanced specificity for a peptide like this compound would require detailed understanding of its interaction mechanisms and target molecules.

Discovery and Characterization of Naturally Occurring this compound Analogs

This compound itself is a naturally occurring analog, specifically a peptide fragment generated from the post-translational processing of the precursor protein Chromogranin B. rndsystems.compsu.educapes.gov.brnih.govnih.govneobioscience.com Chromogranin B is cleaved at specific dibasic amino acid sites within secretory granules, yielding several bioactive peptides, including this compound and secretolytin. psu.educapes.gov.brneobioscience.comresearchgate.net The discovery of this compound involved the characterization of these naturally processed fragments of CgB. nih.gov

Research has identified this compound in bovine adrenal medulla and human tissues, including the endocrine pancreas. capes.gov.brnih.govnih.gov The specific sequence corresponding to this compound has been mapped to residues 564–626 in bovine CgB and 597–657 in human CHGB. capes.gov.brneobioscience.com The existence of these species-specific sequences highlights natural variation in the precursor protein that gives rise to the this compound peptide.

The characterization of naturally occurring this compound has revealed its identity as a 60-residue peptide and its anionic nature. nih.govwikipedia.orgmdpi.com Furthermore, studies have identified post-translational modifications like sulfotyrosine and phosphoserine within the naturally occurring peptide. nih.gov These modifications are part of the native structure and likely play a role in its biological function and interaction profile.

Naturally occurring variations or other fragments of Chromogranin B that exhibit similar or related activities to this compound could be considered natural analogs. The processing of CgB is complex and can yield various peptides depending on the tissue and physiological state. capes.gov.brnih.govresearchgate.net Investigating other CgB-derived peptides for antimicrobial or neuroendocrine activity could lead to the discovery of additional natural analogs of this compound. Studies using region-specific antibodies to CgB have shown varying patterns of CgB fragments in different cell types of the human endocrine pancreas, suggesting cell-specific processing that could yield different natural forms or analogs of this compound. capes.gov.br

The study of these naturally occurring forms and related fragments is crucial for understanding the physiological roles of the this compound sequence and for identifying potential lead structures for the development of modified or synthetic analogs with enhanced properties.

Advanced Analytical and Methodological Approaches in Chrombacin Research

High-Resolution Mass Spectrometry for Peptide Identification and Characterization

High-resolution mass spectrometry (HRMS) plays a crucial role in the identification and characterization of peptides like Chrombacin, particularly those derived from precursor proteins such as Chromogranin B. This technique allows for the precise determination of peptide amino acid sequences and the detection of post-translational modifications. biopharmaspec.com The combination of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful approach for comprehensive sequencing and modification detection in peptide analysis. biopharmaspec.comcreative-peptides.com Fragment ion generation within the mass spectrometer provides detailed peptide sequence information, enabling both the confirmation of theoretical sequences and de novo sequencing when a sequence is unknown. biopharmaspec.com

Mass spectrometric characterization has been applied to study peptides related to chromogranin B. For instance, studies on bovine chromaffin granule peptides have utilized Fast Atom Bombardment Mass Spectrometry (FAB/MS) combined with reversed-phase HPLC purification to analyze CgB-related peptides. Prominent protonated molecules were observed, and subsequent analysis, including trypsinolysis and MS/MS, helped identify and characterize these fragments as smaller components of a larger neuropeptide derived from chromogranin B. nih.gov Electrospray tandem MS has also been employed to identify and characterize novel proteolytic products of porcine CgB, such as peptides S586-R602 (SR-17) and H603-Q636 (HQ-34), revealing post-translational modifications like phosphorylation and oxidation. nih.gov

Neuropeptidomics, a field utilizing high-resolution mass spectrometry, enables unbiased and objective definition of peptide amino acid sequence structures, overcoming limitations of antibody-based methods like ELISA and RIA. nih.gov LC-MS/MS allows for the analysis of hundreds to thousands of neuropeptide structures in single experiments. nih.gov This approach has been used to define proteolytic peptide products of various pro-neuropeptides, including chromogranin B, from human secretory vesicles. nih.gov Studies have shown that processing of pro-neuropeptides occurs at both paired basic residues and non-basic residue sites, generating known active neuropeptides and novel intervening peptides. acs.org Electron Transfer Dissociation (ETD) MS has also been used in the large-scale identification of endogenous secretory peptides, including evidence of phosphorylation in a chromogranin B fragment extracted from a pheochromocytoma. capes.gov.br

Proteomics-Assisted Profiling in Complex Biological Samples

Proteomics, particularly when assisted by mass spectrometry, is a valuable approach for profiling peptides and proteins, including this compound and its precursors, within complex biological samples. This allows for the identification and quantification of proteins and peptides present in a given sample, providing insights into their expression levels and processing.

Proteomic analysis has been applied to study neuroendocrine secretory vesicles, revealing distinct functional systems involved in the biosynthesis and exocytosis of peptide hormones and neurotransmitters. acs.org Studies utilizing microcapillary LC-MS/MS of tryptic peptides from separated protein fractions of dense core secretory vesicles have identified various functional categories of proteins, including prohormones like chromogranin B and processing enzymes. acs.org

Two-dimensional electrophoresis combined with mass spectrometric identification and immunoblotting has been used in proteomic analysis of neuroendocrine cell lines to study alterations in protein expression. nih.gov This approach identified a novel 43-kDa chromogranin B-derived fragment whose levels were significantly increased during nerve growth factor-induced neuronal differentiation in PC12 cells. nih.gov This suggests enhanced chromogranin B processing during differentiation and highlights the fragment as a potential marker. nih.gov

Proteomic studies have also shown that proteolytic fragments of chromogranin A and B are major soluble components of chromaffin granules, resulting from cleavage at dibasic and monobasic sites consistent with prohormone processing enzymes. nih.gov MALDI-TOF MS analysis of protein spots has further illustrated the presence of different molecular forms of CgA and CgB proteins. nih.gov

Peptidomics, a subset of proteomics focusing on peptides, has been used for untargeted profiling of circulating peptides in plasma samples. This approach has identified peptides derived from chromogranin A, chromogranin B, and other peptide hormones in patients with pancreatic neuroendocrine tumors. researchgate.netcam.ac.uk This demonstrates the utility of proteomics-assisted profiling in identifying potential biomarkers in disease states. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic techniques are essential for elucidating the structural intricacies of peptides like this compound, including their secondary and tertiary conformations and interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed insights into peptide structure and conformational changes. biopharmaspec.comcreative-peptides.com

Circular Dichroism (CD) spectroscopy is widely used to characterize secondary structural elements in peptides, such as alpha-helices, beta-sheets, and random coils. creative-proteomics.com CD spectra in the ultraviolet range (185-240 nm) can be used to study the content of various secondary structures in peptides. creative-proteomics.com This technique is valuable for understanding peptide stability, folding dynamics, and binding interfaces, which is important for rational drug design and formulation. creative-peptides.com

Fluorescence spectroscopy is another powerful technique for peptide and protein analysis, providing insights into structural and dynamic features. unito.it Tryptophan fluorescence, in particular, is sensitive to the polarity and mobility of its environment, making it a useful tool for protein analysis. unito.it Different spectral forms of tryptophan emission can indicate its location within a protein or peptide and its interaction with the surrounding environment. unito.it

While specific applications of these techniques directly to "this compound" are not extensively detailed in the provided search results, the principles and applications of these advanced spectroscopic methods are fundamental to the structural characterization of peptides, including fragments derived from chromogranin B. Studies on a chromogranin B fragment (CHGB 440-597, named CHGB-MIF) have utilized secondary structure analysis, revealing segments containing alpha-helices and random-coil loops. life-science-alliance.org

Immunochemical Methods for Localization and Quantification in Tissues and Cells

Immunochemical methods are indispensable for the localization and quantification of peptides and proteins like this compound in biological tissues and cells. These techniques leverage the specificity of antibodies to detect and measure target molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based technique for detecting and quantifying soluble substances such as peptides and proteins. thermofisher.com ELISAs can be configured in various formats, including indirect and sandwich ELISAs, and are valuable for measuring specific analytes within complex mixtures due to the high-affinity antibody-antigen interaction. thermofisher.commdpi.com Competitive ELISAs can also be used to determine the concentration of a target antigen by measuring signal interference. thermofisher.com

Immunohistochemistry (IHC) is another crucial immunochemical method used for the microscopic examination of tissues to identify and locate the presence of a given substance using antibodies. mdpi.com Antibodies, including peptide antibodies, are used in IHC for detecting specific targets in tissues. mdpi.com Immunofluorescence is often used in conjunction with peptide antibodies for fluorescence microscopy to visualize targets in tissues or cells. mdpi.com

Radioimmunoassay (RIA) has historically been used for sensitive measurements of peptides. nih.gov Region-specific radioimmunoassays have been utilized to measure specific chromogranin B fragments in plasma, such as CgB1-16, CgB312-331, CgB439-451, CgB568-577, and CgB647-657. nih.govphysiology.org These studies have provided data on the concentrations of these fragments in biological samples. nih.govphysiology.org

Immunohistochemistry has been used to identify cells in the myocardium that synthesize CgB, showing immunostaining for CgB in cardiomyocytes. ahajournals.org This demonstrates the utility of immunochemical methods in localizing the production of chromogranin B and potentially its fragments within specific cell types. Immunoprecipitation experiments have also been used to confirm the identities of chromogranin B-derived peptides. researchgate.net

Genetic and Genomic Approaches for Studying Chromogranin B and its Fragments

Genetic and genomic approaches provide valuable insights into the regulation of Chromogranin B expression and the potential impact of genetic variations on the levels and processing of its derived fragments, including this compound.

The chromogranin B gene (CHGB) encodes a secretory protein abundant in peptidergic endocrine cells and neurons, serving as a precursor for regulatory peptides. nih.govgenecards.org The CHGB gene is located on chromosome 20pter-p12. mdpi.com

Genetic studies have explored the heritability of chromogranin B fragment concentrations in plasma. Using region-specific radioimmunoassays to measure various CgB fragments, substantial heritability has been observed for some fragments, such as CgB312-331, CgB439-451, and CgB568-577. nih.govphysiology.org Genome-wide linkage analysis has identified quantitative trait loci that influence the expression of CgB fragments. For example, a major locus for CgB312-331 was identified on chromosome 11q24-q25. nih.govphysiology.org Significant allelic associations between markers in this region and CgB levels have also been observed. nih.gov

Variations in the CHGB gene have been linked to various neurological disorders and may play a role in modulating neurodegenerative processes. mdpi.com The P413L variant in CHGB has been investigated as a potential risk factor for ALS, although studies have yielded conflicting results regarding its association with disease susceptibility and progression. mdpi.com The impact of CHGB variants on symptom expression may be modified by other genetic variations or environmental factors. nih.gov

Studies using transgenic mice expressing CgB have demonstrated the sorting of this neuroendocrine-regulated secretory protein to exocrine secretory granules, highlighting the mechanisms of protein trafficking and localization influenced by genetic context. embopress.org Genetic studies also investigate the role of CHGB in physiological functions, such as catecholamine secretion and blood pressure, and its potential involvement in the sorting and trafficking of peptide hormone and neuropeptide precursors to secretory granules. researchgate.net

The study of CHGB at the genetic level provides a foundation for understanding how genetic factors influence the production, processing, and resulting levels of this compound and other CgB-derived peptides, ultimately impacting their biological functions.

Emerging Research Directions and Future Avenues

Elucidating Unexplored Biological Roles and Pathophysiological Implications

While the antimicrobial function of Chrombacin is established, its full spectrum of biological roles and specific contributions to pathophysiological processes remain areas of active investigation. As a peptide derived from Chromogranin B, which plays diverse roles in the neuroendocrine system, this compound may possess functions beyond direct microbial killing. novateinbio.comrndsystems.com Research into CgB and its fragments suggests potential involvement in the neuroendocrine/sympathoadrenal stress response to infection and possible roles in regulating hormone release, such as an autocrine inhibitory effect on insulin (B600854) secretion. novateinbio.comrndsystems.comnih.gov

Furthermore, alterations in CgB and its derived peptides have been implicated in conditions like essential hypertension and multiple sclerosis. rndsystems.comrndsystems.comradiopaedia.orgorigene.com Decreased levels of CgB-derived peptides have been observed in the cerebrospinal fluid of multiple sclerosis patients, and CgB accumulation in neurons may contribute to neurodegeneration and calcium dysregulation in this disease. origene.com Variations in the gene encoding CgB (CHGB) have also been suggested as a risk factor for Amyotrophic Lateral Sclerosis (ALS), potentially impacting neurotransmitter release, ion homeostasis, and protein folding. cusabio.com Future research should aim to specifically delineate the roles of this compound, as a distinct peptide fragment, in these broader physiological and pathological contexts. This could involve exploring its potential interactions with host cells, its signaling capabilities, and its precise mechanisms of action beyond membrane disruption, contributing to a more comprehensive understanding of its biological significance.

Innovative Strategies for Enhancing Peptide Stability and Bioavailability for Research Applications

The inherent susceptibility of peptides to degradation by proteases presents a significant challenge for their use in research applications, particularly in complex biological environments. uniprot.orguniprot.org Enhancing the stability and bioavailability of this compound is crucial for conducting detailed in vitro and in vivo studies to fully understand its biological activities. Several innovative strategies are being explored in peptide research that could be applied to this compound.

Chemical modifications such as cyclization, lipidation, PEGylation, methylation, and acetylation can improve peptide stability by increasing resistance to enzymatic breakdown and enhancing membrane interactions. uniprot.orguniprot.orguniprot.orgfrontiersin.orgabbexa.combiovendor.comnih.gov Cyclization, for instance, can enhance serum stability by providing steric hindrance against proteases. uniprot.org The incorporation of non-natural amino acids or D-amino acid substitutions can also render peptides less susceptible to degradation by enzymes which typically target L-amino acids. uniprot.orguniprot.orgfrontiersin.org Additionally, the design of branched peptides, such as Multi-Antigenic Peptides (MAPs), has shown promise in increasing resistance to proteolytic activity. uniprot.orgabbexa.com Identifying labile residues within the this compound sequence and strategically modifying them could lead to peptides with improved half-life for research purposes. abbexa.com Exploring recombinant production methods for modified versions of this compound is another avenue to potentially decrease production costs for research-grade material. abbexa.com

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Design

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming various fields of biological and chemical research, including peptide discovery and design. These computational approaches offer powerful tools for analyzing complex biological data, predicting peptide properties, and designing novel peptide sequences with desired characteristics.

In the context of this compound, AI and ML can be integrated into several research stages. For instance, ML algorithms can be trained on existing datasets of antimicrobial peptides and their properties to predict potential variations or mimetics of this compound with enhanced activity or stability. frontiersin.org AI can assist in analyzing large-scale biological datasets to identify potential new biological roles or interaction partners of this compound within complex cellular or physiological systems. Furthermore, computational modeling and machine learning are already being utilized for the rapid screening and refinement of potential peptide candidates in antimicrobial peptide research. frontiersin.org Applying these tools specifically to this compound could accelerate the discovery of modified versions with improved characteristics for research applications and help in understanding the sequence-structure-function relationships of this peptide.

Development of Advanced Methodologies for Studying Peptide-Membrane Interactions in Detail

This compound, as an anionic antimicrobial peptide, exerts its effects, at least in part, through interactions with cellular membranes. uniprot.org A detailed understanding of these peptide-membrane interactions is fundamental to elucidating its mechanism of action and for designing improved analogs. Advanced biophysical and computational methodologies are crucial for gaining insights at a molecular level.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information on peptide structure and dynamics in the presence of membranes, as well as detect changes in the membrane itself upon peptide binding. Solid-state NMR is particularly useful for examining peptide interactions with phospholipids (B1166683) in live bacterial cells and assessing membrane disordering effects. Fluorescence spectroscopy can be employed to determine binding stoichiometry and constants of this compound to membranes. Molecular Dynamics (MD) simulations offer a powerful computational approach to provide a detailed description of peptide-membrane interactions at the molecular level, allowing visualization of their organization and dynamics. Other valuable techniques include Circular Dichroism (CD) for studying peptide secondary structure changes upon membrane interaction, zeta potential measurements, Isothermal Titration Calorimetry (ITC), and techniques that monitor changes in membrane properties like surface pressure of lipid monolayers or leakage from vesicles using microfluidic devices. The application and further development of these advanced methodologies, tailored to the specific characteristics of anionic peptides like this compound, will be essential for a comprehensive understanding of its membrane-targeting mechanisms.

Role of this compound in Cross-Talk between Neuroendocrine and Immune Systems

This compound's origin from Chromogranin B, a protein found in neuroendocrine secretory granules, positions it at the intersection of the neuroendocrine and immune systems. novateinbio.comrndsystems.comnih.govradiopaedia.orguniprot.org The intricate communication and modulation between these two systems are well-established and play crucial roles in maintaining homeostasis and responding to challenges like infection.

Q & A

Q. What structural characteristics define Chrombacin as an antimicrobial peptide (AMP)?

this compound is distinguished by its unusually high negative net charge (-12), placing it at the extreme lower boundary of known AMP charge distributions . Key structural features include:

  • Amino acid composition : High proportion of acidic residues (e.g., glutamic acid, aspartic acid) contributing to its net charge.
  • Sequence length : Compare with other AMPs (e.g., OaBac11, +30 charge) to contextualize charge variability.
  • Functional motifs : Use tools like the APD (Antimicrobial Peptide Database) to identify conserved domains or motifs linked to antimicrobial activity .
    Methodological guidance : Employ circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) to confirm secondary structures (α-helix, β-sheet) under physiological conditions.

Q. What experimental assays are standard for evaluating this compound’s antimicrobial activity?

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-negative/positive bacteria, fungi, or biofilms using broth microdilution .
  • Time-kill kinetics : Monitor bactericidal effects over 24 hours to assess rapidity of action.
  • Hemolysis assays : Evaluate cytotoxicity using mammalian red blood cells (RBCs) to gauge therapeutic index.
    Critical considerations : Include positive controls (e.g., polymyxin B for Gram-negative bacteria) and validate results across ≥3 biological replicates to account for batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s MIC values across studies?

Contradictions may arise from:

  • Strain-specific resistance : Compare bacterial strains used (e.g., E. coli ATCC 25922 vs. clinical isolates).
  • Assay conditions : Variability in pH, ionic strength, or culture media (e.g., cation-adjusted Mueller-Hinton broth vs. LB media).
    Resolution strategies :
  • Conduct comparative meta-analysis using standardized protocols (CLSI/EUCAST guidelines) .
  • Apply multivariate regression to isolate confounding variables (e.g., pH effects on charge-dependent activity) .
  • Replicate experiments under harmonized conditions and report raw data with statistical confidence intervals .

Q. What methodologies optimize this compound’s structure-activity relationship (SAR) for enhanced efficacy?

  • Rational design : Use computational tools (e.g., Rosetta, MOE) to model charge distribution and hydrophobicity balance. Modify residues to improve membrane penetration while minimizing cytotoxicity .
  • High-throughput screening : Generate peptide libraries with systematic substitutions (e.g., D-amino acids, PEGylation) and test via microarray-based assays.
  • Synergy studies : Combine this compound with adjuvants (e.g., EDTA) to bypass bacterial outer membrane barriers .

Q. How should researchers design in vivo studies to evaluate this compound’s therapeutic potential?

  • Model selection : Use murine infection models (e.g., thigh infection, sepsis) with immunocompromised hosts to mimic clinical scenarios.
  • Dosage optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine therapeutic window (e.g., AUC/MIC ratios).
  • Ethical compliance : Adhere to ARRIVE guidelines for animal studies, including power analysis to minimize sample size .

Q. What statistical approaches are critical for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) to estimate EC₅₀ values .
  • Survival analysis : Apply Kaplan-Meier curves with log-rank tests for time-kill assays.
  • Data transparency : Report exact P-values (not thresholds like P<0.05) and effect sizes to avoid misinterpretation .

Contradiction Analysis Framework

Q. How to address discrepancies in this compound’s mechanism of action (MOA) hypotheses?

Conflicting MOA proposals (e.g., membrane disruption vs. intracellular targeting) require:

  • Multi-modal assays : Combine fluorescence microscopy (for membrane integrity) with transcriptomics to identify dysregulated bacterial pathways.
  • Mutant strain studies : Test this compound against bacterial mutants lacking key membrane proteins (e.g., OmpF) .
  • Cross-disciplinary validation : Collaborate with biophysicists to quantify peptide-lipid interactions via surface plasmon resonance (SPR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.